molecular formula C23H25NO4 B2477904 (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 869077-39-4

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2477904
CAS No.: 869077-39-4
M. Wt: 379.456
InChI Key: IAZJBIOZXLPWAU-STZFKDTASA-N
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Description

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a unique structure that includes a benzofuran core, a piperidine moiety, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the benzofuran core.

    Attachment of the Ethoxyphenyl Group: This can be done through a Wittig reaction or similar methods to form the desired (2Z)-methylidene configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the (2Z)-methylidene group can be reduced to form a single bond.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bond would yield a saturated compound.

Scientific Research Applications

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-methoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
  • (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Uniqueness

The uniqueness of (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-2-27-17-8-6-16(7-9-17)14-21-22(26)18-10-11-20(25)19(23(18)28-21)15-24-12-4-3-5-13-24/h6-11,14,25H,2-5,12-13,15H2,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZJBIOZXLPWAU-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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